2-azido-N-(2-ethylphenyl)acetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-N-(2-ethylphenyl)acetamide typically involves the reaction of 2-ethylphenylamine with chloroacetyl chloride to form N-(2-ethylphenyl)acetamide. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound .
Industrial Production Methods
These include the use of appropriate solvents, temperature control, and purification methods such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-azido-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Cycloaddition Reactions: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.
Major Products Formed
Substitution Reactions: Products include substituted amides or thioamides.
Reduction Reactions: The major product is N-(2-ethylphenyl)acetamide.
Cycloaddition Reactions: The major products are triazole derivatives.
Scientific Research Applications
2-azido-N-(2-ethylphenyl)acetamide is used extensively in scientific research, particularly in the following areas:
Chemistry: As a precursor in the synthesis of various organic compounds.
Biology: In the study of protein interactions and modifications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-azido-N-(2-ethylphenyl)acetamide involves its ability to participate in azide-alkyne cycloaddition reactions, commonly known as “click chemistry.” This reaction is highly specific and efficient, making it useful for labeling and modifying biomolecules. The azido group acts as a reactive site that can form stable triazole linkages with alkynes, facilitating the study of molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
N-(2-ethylphenyl)acetamide: Lacks the azido group, making it less reactive in cycloaddition reactions.
2-azido-N-(2-methylphenyl)acetamide: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and properties.
2-azido-N-(2-phenyl)acetamide: Lacks the ethyl group, which can influence its solubility and reactivity.
Uniqueness
2-azido-N-(2-ethylphenyl)acetamide is unique due to the presence of both the azido group and the ethyl-substituted phenyl ring. This combination provides specific reactivity and properties that are valuable in various research applications, particularly in the field of click chemistry .
Properties
IUPAC Name |
2-azido-N-(2-ethylphenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-2-8-5-3-4-6-9(8)13-10(15)7-12-14-11/h3-6H,2,7H2,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDGITIFJLTIOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301297047 | |
Record name | 2-Azido-N-(2-ethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301297047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215320-58-4 | |
Record name | 2-Azido-N-(2-ethylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=215320-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azido-N-(2-ethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301297047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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